

Spectroscopic and Synthetic Profile of 4'-Benzylxyphenyl Acetylene: A Technical Guide

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Compound of Interest

Compound Name: *4'-Benzylxyphenyl acetylene*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for **4'-Benzylxyphenyl acetylene**. The information is intended to support research and development activities where this molecule is of interest.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4'-Benzylxyphenyl acetylene**. This data is predicted based on the analysis of structurally related compounds and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45 - 7.30	m	5H	Ar-H (Benzyl)
~7.40	d	2H	Ar-H (Phenyl, ortho to -C \equiv CH)
~6.95	d	2H	Ar-H (Phenyl, ortho to -OBn)
~5.10	s	2H	-O-CH ₂ -Ph
~3.05	s	1H	-C \equiv C-H

Table 2: Predicted ^{13}C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~159.0	C-OBn
~136.5	Ar-C (Benzyl, ipso)
~133.5	Ar-CH (ortho to -C \equiv CH)
~128.6	Ar-CH (Benzyl)
~128.2	Ar-CH (Benzyl)
~127.5	Ar-CH (Benzyl)
~115.0	Ar-CH (ortho to -OBn)
~114.5	Ar-C (ipso to -C \equiv CH)
~83.5	-C \equiv CH
~77.5	-C \equiv CH
~70.0	-O-CH ₂ -Ph

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	=C-H stretch
~3030	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch
~2110	Medium, Sharp	C≡C stretch
~1605, 1510	Strong	Aromatic C=C stretch
~1245	Strong	Ar-O stretch (asymmetric)
~1025	Medium	Ar-O stretch (symmetric)
~830	Strong	p-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Relative Intensity (%)	Assignment
208	100	[M] ⁺ (Molecular Ion)
91	~80	[C ₇ H ₇] ⁺ (Tropylium ion)
117	~40	[M - C ₇ H ₇] ⁺
179	~30	[M - CHO] ⁺

Experimental Protocols

Synthesis of 4'-Benzylxyphenyl Acetylene

A common and effective method for the synthesis of **4'-Benzylxyphenyl acetylene** is the Sonogashira coupling reaction. This protocol outlines a general procedure that can be adapted.

Materials:

- 4-Iodophenol or 4-Bromophenol
- Benzyl bromide
- Ethynyltrimethylsilane
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Base (e.g., Triethylamine, Diisopropylethylamine)
- Solvent (e.g., Tetrahydrofuran, Toluene)
- Tetrabutylammonium fluoride (TBAF)

Procedure:

- **Benzylation of 4-halophenol:** To a solution of 4-iodophenol or 4-bromophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate. Stir the mixture and add benzyl bromide dropwise. Heat the reaction mixture to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous workup and purify the product (4-(benzyloxy)iodobenzene or 4-(benzyloxy)bromobenzene) by column chromatography or recrystallization.
- **Sonogashira Coupling:** To a degassed solution of the 4-(benzyloxy)halobenzene and a suitable solvent (e.g., THF or toluene), add the palladium catalyst, copper(I) iodide, and a base (e.g., triethylamine). To this mixture, add ethynyltrimethylsilane dropwise. The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC).
- **Deprotection:** After an aqueous workup and purification of the silyl-protected product, dissolve the compound in a solvent like THF. Add a solution of TBAF and stir at room temperature. The deprotection is usually rapid and can be monitored by TLC.

- Final Purification: After completion of the deprotection, perform an aqueous workup and extract the product with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure **4'-Benzylxyphenyl acetylene**.

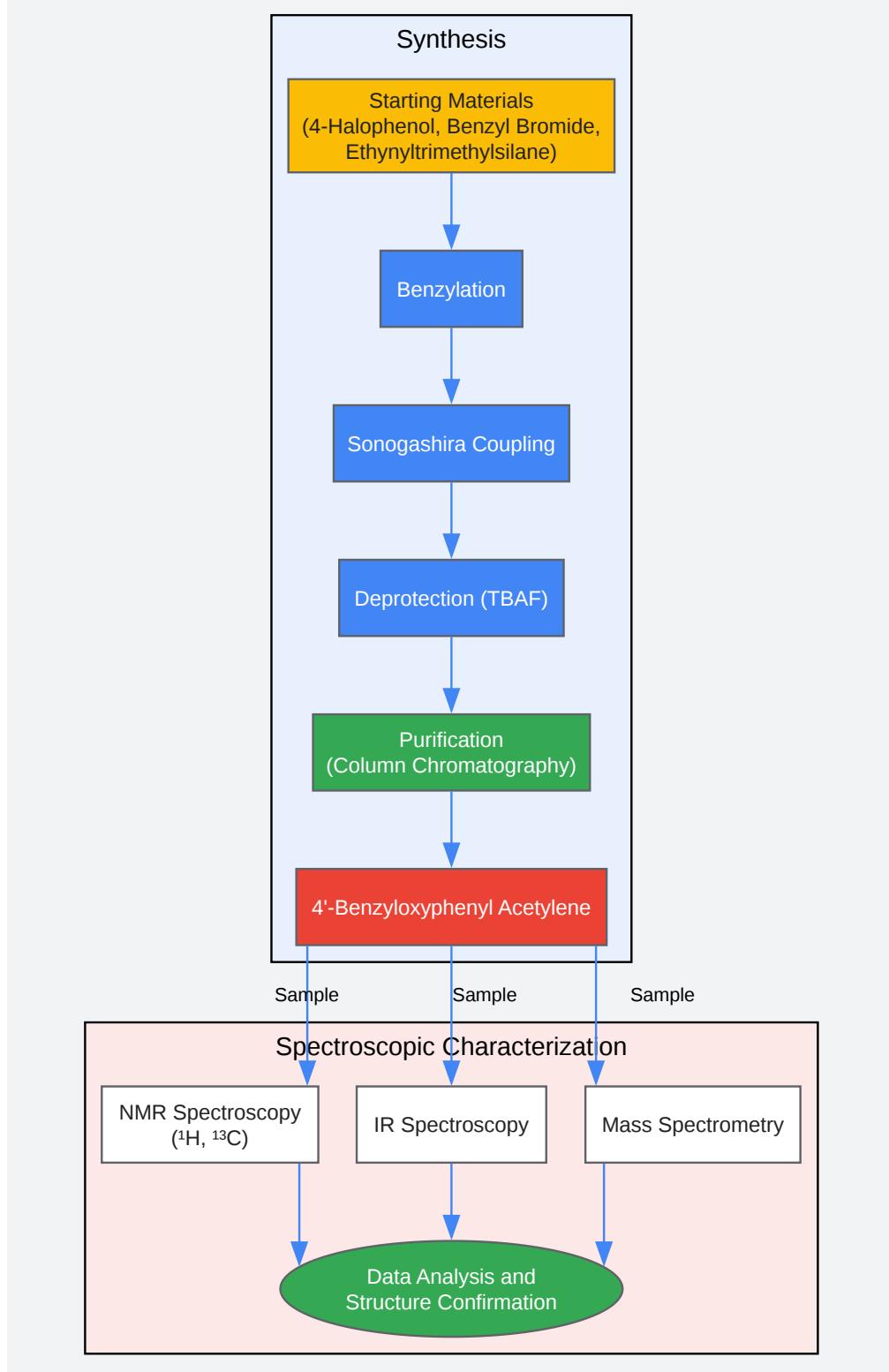
Spectroscopic Analysis

- NMR Spectroscopy: Prepare a sample of the purified product in deuterated chloroform (CDCl_3). Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- IR Spectroscopy: Obtain the infrared spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.
- Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of **4'-Benzylxyphenyl acetylene**.

Synthesis and Characterization Workflow of 4'-Benzylxyphenyl Acetylene

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Caption: Synthetic and analytical workflow for **4'-Benzylxyphenyl acetylene**.

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